molecular formula C12H16N2O B4889596 N-cyclopentyl-N'-phenylurea CAS No. 13140-89-1

N-cyclopentyl-N'-phenylurea

Cat. No.: B4889596
CAS No.: 13140-89-1
M. Wt: 204.27 g/mol
InChI Key: KODZEKGCUPWVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N’-phenylurea is a phenylurea compound known for its diverse applications, particularly in the field of agriculture as a fungicide. It is commonly referred to as pencycuron and is used to control diseases caused by Rhizoctonia solani and Pellicularia spp. This compound is characterized by its chemical formula C₁₉H₂₁ClN₂O and a molecular weight of 328.84 g/mol .

Scientific Research Applications

N-cyclopentyl-N’-phenylurea has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-phenylurea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is efficient and environmentally friendly, producing high yields of N-substituted ureas . Another common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, where the isocyanate and carbamoyl chloride are generated by reacting the corresponding amine with phosgene .

Industrial Production Methods

Industrial production of N-cyclopentyl-N’-phenylurea follows similar synthetic routes but on a larger scale. The process is designed to be resource-efficient and environmentally friendly, adhering to strict regulatory guidelines to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopentyl-N’-phenylurea oxides, while reduction may produce N-cyclopentyl-N’-phenylurea hydrides .

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-phenylurea involves its specific activity against the plant pathogen Rhizoctonia solani. It disrupts the normal functioning of the pathogen, leading to its death. The molecular targets and pathways involved in this process are still under investigation, but it is known to affect the cell membrane integrity of the pathogen .

Comparison with Similar Compounds

N-cyclopentyl-N’-phenylurea is unique among phenylurea compounds due to its specific activity against Rhizoctonia solani. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and effectiveness.

Properties

IUPAC Name

1-cyclopentyl-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODZEKGCUPWVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157027
Record name N-Cyclopentyl-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13140-89-1
Record name NSC 131956
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC131956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclopentyl-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-N'-phenylurea
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-N'-phenylurea
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-N'-phenylurea
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-N'-phenylurea
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-N'-phenylurea
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-N'-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.